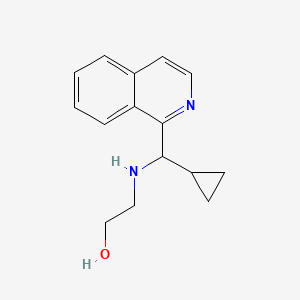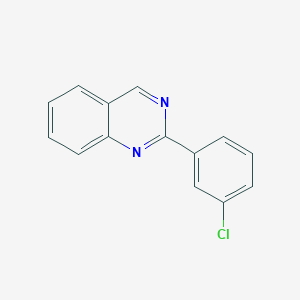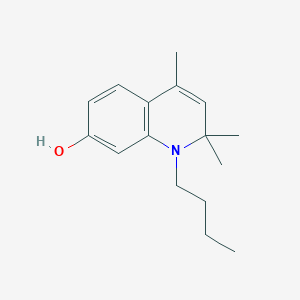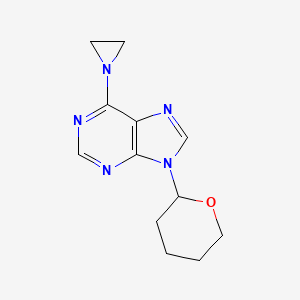
6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(アジルジニル-1-イル)-9-(テトラヒドロ-2H-ピラン-2-イル)-9H-プリンは、アジルジンとテトラヒドロピランの両方の官能基がプリン塩基に結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
6-(アジルジニル-1-イル)-9-(テトラヒドロ-2H-ピラン-2-イル)-9H-プリンの合成は、一般的に複数段階の有機反応を伴います。一般的なアプローチの1つは、プリン誘導体から出発し、求核置換反応と環化反応によってアジルジン基とテトラヒドロピラン基を導入することです。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
この化合物の工業生産には、費用対効果と再現性を確保するスケーラブルな合成経路が関与する可能性があります。連続フロー化学や自動合成などの技術を使用して、一貫した品質で大量の化合物を生産することができます。
化学反応の分析
反応の種類
6-(アジルジニル-1-イル)-9-(テトラヒドロ-2H-ピラン-2-イル)-9H-プリンは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変化させるために使用でき、異なる誘導体につながる可能性があります。
置換: 求核置換反応と求電子置換反応は、分子内の特定の原子または基を置換するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、求核剤(例:アミン)などがあります。温度、圧力、溶媒の選択などの反応条件は、望ましい変換を達成するために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換プリン化合物を生成する可能性があります。
科学研究への応用
6-(アジルジニル-1-イル)-9-(テトラヒドロ-2H-ピラン-2-イル)-9H-プリンは、いくつかの科学研究に応用されています。
化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 酵素の相互作用と細胞プロセスを調査するために、生化学研究におけるプローブまたはリガンドとして役立つことができます。
医学: この化合物は、抗癌剤や抗ウイルス薬など、潜在的な治療用途があります。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
6-(Aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent or antiviral drug.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
6-(アジルジニル-1-イル)-9-(テトラヒドロ-2H-ピラン-2-イル)-9H-プリンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。アジルジン基は、タンパク質またはDNA上の求核部位と共有結合を形成し、酵素活性を阻害したり、細胞プロセスを破壊したりすることがあります。テトラヒドロピラン基は、化合物の安定性とバイオアベイラビリティを高める可能性があります。
類似化合物の比較
類似化合物
- 4-(アジルジニル-1-イル)-1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾロ[3,4-d]ピリミジン
- 1-[1-(オキサン-2-イル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル]アジルジン
独自性
6-(アジルジニル-1-イル)-9-(テトラヒドロ-2H-ピラン-2-イル)-9H-プリンは、官能基とプリン塩基の特定の組み合わせが特徴です。この構造配置は、独特の化学的および生物学的特性を付与し、研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 4-(Aziridin-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-[1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]aziridine
Uniqueness
6-(Aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to its specific combination of functional groups and purine base. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
83285-96-5 |
|---|---|
分子式 |
C12H15N5O |
分子量 |
245.28 g/mol |
IUPAC名 |
6-(aziridin-1-yl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C12H15N5O/c1-2-6-18-9(3-1)17-8-15-10-11(16-4-5-16)13-7-14-12(10)17/h7-9H,1-6H2 |
InChIキー |
WLVKVDQENOQPSD-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C=NC3=C2N=CN=C3N4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


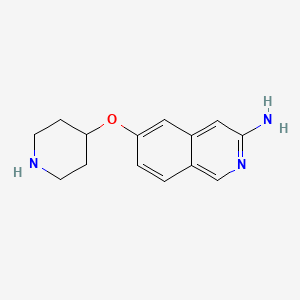

![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)

![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)




